2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol
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Overview
Description
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is an organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol typically involves the bromination of 6-(trifluoromethyl)pyridin-2-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]acetaldehyde or 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]acetic acid.
Reduction: 2-[6-(Trifluoromethyl)pyridin-2-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the ethanol moiety.
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]amine: Contains an amine group instead of an ethanol moiety
Uniqueness
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is unique due to the combination of its bromine and trifluoromethyl substituents, which impart distinct chemical
Properties
IUPAC Name |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-2-7(8(10,11)12)13-6(5)3-4-14/h1-2,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPFMMQUPVVYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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